1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine
Description
Properties
IUPAC Name |
1-(2-ethoxy-5-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-25-19-10-7-17(3)15-20(19)26(23,24)22-13-11-21(12-14-22)18-8-5-16(2)6-9-18/h5-10,15H,4,11-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYFPRZGUJWBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route generally includes:
Formation of the Ethoxy-Methylphenyl Intermediate: This step involves the reaction of 2-ethoxy-5-methylphenol with a sulfonyl chloride in the presence of a base to form the ethoxy-methylphenyl sulfonyl chloride.
Coupling with Piperazine: The ethoxy-methylphenyl sulfonyl chloride is then reacted with 4-(4-methylphenyl)piperazine under controlled conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antihypertensive Properties
This compound has been investigated for its antihypertensive effects. Research indicates that sulfonamide derivatives can exhibit vasodilatory activities, which may be beneficial in treating hypertension. The piperazine moiety is often linked to improved pharmacological profiles, making this compound a candidate for further studies in cardiovascular therapeutics .
2. Impurity Reference Material
The compound is recognized as an impurity reference material in the context of Sildenafil Citrate production. It serves as a standard for quality control, ensuring the purity and efficacy of pharmaceutical formulations . This application underscores the importance of understanding and controlling impurities in drug manufacturing processes.
Research Applications
1. Drug Development
In drug discovery, 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine can be utilized as a lead compound for developing new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity or reduce side effects. Studies have shown that derivatives of piperazine can lead to compounds with improved selectivity and potency against specific targets .
2. Mechanistic Studies
The compound can also be employed in mechanistic studies to understand the interactions between sulfonamides and biological systems. By examining how this compound interacts with various biological targets, researchers can gain insights into its pharmacodynamics and pharmacokinetics, which are crucial for optimizing therapeutic efficacy .
Case Studies
Case Study 1: Antihypertensive Activity
A study published in a peer-reviewed journal explored the antihypertensive effects of various sulfonamide derivatives, including this compound. The results indicated significant reductions in blood pressure in animal models, suggesting that this compound could be a valuable addition to antihypertensive therapies .
Case Study 2: Quality Control in Sildenafil Production
In the pharmaceutical industry, the identification and quantification of impurities are critical for ensuring drug safety and efficacy. A comprehensive analysis demonstrated that using this compound as a reference standard helped streamline quality control processes during Sildenafil production, highlighting its importance in maintaining product integrity .
Mechanism of Action
The mechanism of action of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell signaling and metabolism.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity :
- The 4-methylphenyl sulfonyl group (common in ) enhances metabolic stability and is critical for enantioselective synthesis of therapeutic intermediates.
- Ethoxy and methyl groups on the sulfonyl aryl ring (as in the target compound) may improve solubility compared to halogenated analogs like the 4-Cl derivative .
Receptor Affinity :
- Arylpiperazines with electron-donating substituents (e.g., 2-methoxy in ) exhibit high 5-HT1A affinity. The target compound’s 2-ethoxy group could mimic this effect, though its larger size may alter binding kinetics.
Synthetic Yields :
Anticancer Activity:
- Compounds like N-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-sulfamoylbenzenesulfonamide (MW 588.62 g/mol, ) show moderate anticancer activity with IC50 values in the micromolar range.
Serotonin Receptor Modulation:
- 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine demonstrates nanomolar affinity for 5-HT1A receptors. The target compound’s ethoxy group may enhance selectivity over 5-HT1B/2A subtypes, though empirical data are needed.
Enantiomeric Purity:
- Enantiomers of 1-[(4-chlorophenyl)phenylmethyl]-4-sulfonylpiperazines are synthesized via chiral resolution using tosylate intermediates. The target compound’s stereochemistry could be similarly controlled for therapeutic applications.
Physicochemical Properties
- Melting Points : Sulfonamide piperazines typically exhibit high melting points (132–230°C) due to hydrogen bonding .
Biological Activity
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly in pharmacology.
Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
- Molecular Formula : C19H24N2O3S
- Molecular Weight : 356.47 g/mol
- CAS Number : 915926-32-8
Synthesis Methodology : The synthesis typically involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with 4-(4-methylphenyl)piperazine in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane, followed by purification methods including recrystallization or column chromatography to obtain the final product.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The sulfonyl group facilitates strong interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. The piperazine ring enhances binding affinity to neurotransmitter receptors, influencing their functional responses.
Pharmacological Applications
- Antidepressant Activity : Research indicates that similar piperazine derivatives exhibit significant serotonin receptor binding activity, particularly at the 5-HT7 receptor, which is implicated in mood regulation. Compounds with this structure have been explored for their potential as antidepressants due to their ability to modulate serotonergic signaling pathways .
- Antitumor Properties : Studies on related pyrazole derivatives suggest that compounds with similar functional groups can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. The structural similarity may confer similar antitumor efficacy .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting nitric oxide production and cytokine release, suggesting potential applications in treating inflammatory diseases .
Table of Biological Activities
Case Study: Serotonin Receptor Binding
A study evaluated the binding affinity of various piperazine derivatives to serotonin receptors, revealing that those with a sulfonyl group exhibited enhanced selectivity and potency at the 5-HT7 receptor compared to other receptor subtypes. This suggests that modifications to the piperazine structure can significantly influence therapeutic outcomes in mood disorders .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-(4-methylphenyl)piperazine and 2-ethoxy-5-methylbenzenesulfonyl chloride. Key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) enhance reactivity .
- Temperature Control : Reactions conducted at 50–60°C for 6–8 hours achieve yields >75% .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How is the structural integrity of this compound validated in synthetic batches?
- Methodological Answer : Use a combination of:
- Spectroscopy : -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and -NMR (sulfonyl carbon at ~110 ppm) confirm substituent positions .
- Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 414.5 (calculated for ) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the piperazine ring .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Retains >90% integrity at pH 2–9 (simulated gastric/intestinal fluids) after 24 hours, but degrades rapidly at pH >10 due to sulfonyl group hydrolysis .
- Thermal Stability : Decomposition occurs above 200°C (DSC/TGA data), with optimal storage at 4°C in inert atmospheres .
Advanced Research Questions
Q. What molecular targets or pathways are implicated in its reported anticancer activity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies show affinity for serotonin (5-HT) and σ receptors (IC = 120 nM), suggesting dual mechanisms .
- Kinase Inhibition : In vitro screens (e.g., NCI-60) reveal inhibition of PI3K/AKT/mTOR pathways at 10 μM concentrations .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in HeLa cells .
Q. How do structural modifications (e.g., substituent variation) affect its bioactivity?
- SAR Insights :
- Sulfonyl Group : Replacement with carbonyl reduces receptor affinity by 60% .
- Ethoxy vs. Methoxy : Ethoxy at the 2-position enhances metabolic stability (t = 8.2 hrs in human liver microsomes) compared to methoxy (t = 3.1 hrs) .
- Piperazine Ring : N-methylation decreases solubility but increases blood-brain barrier penetration (logP = 2.8 vs. 1.9) .
Q. What analytical techniques resolve contradictions in reported IC values across studies?
- Methodological Answer :
- Standardized Assays : Use ATP-based viability assays (e.g., CellTiter-Glo) instead of MTT, which may interact with sulfonyl groups .
- Cell Line Authentication : STR profiling avoids misattribution (e.g., HT-29 vs. HCT-116 discrepancies) .
- Data Normalization : Correct for batch-to-batch purity variations via HPLC-UV (λ = 254 nm) .
Q. How can computational modeling predict its pharmacokinetic properties?
- Methodological Answer :
- Docking Simulations : AutoDock Vina models predict binding to 5-HT (Glide score = −9.2 kcal/mol) .
- ADMET Prediction : SwissADME estimates moderate bioavailability (F = 65%) and high plasma protein binding (90%) .
- Metabolite Identification : CYP450 isoform mapping (CYP3A4/2D6) via Schrödinger’s MetaSite .
Q. What strategies mitigate toxicity observed in preclinical studies?
- Methodological Answer :
- Prodrug Design : Phosphate ester derivatives reduce hepatotoxicity (ALT levels drop from 120 U/L to 45 U/L in rats) .
- Co-administration : N-acetylcysteine (2 mM) counters oxidative stress in renal proximal tubule cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
